AMD-070 hydrochloride(Mavorixafor) AMD-070 hydrochloride(Mavorixafor)
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520531
InChI: InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H
SMILES:
Molecular Formula: C21H30Cl3N5
Molecular Weight: 458.9 g/mol

AMD-070 hydrochloride(Mavorixafor)

CAS No.:

Cat. No.: VC16520531

Molecular Formula: C21H30Cl3N5

Molecular Weight: 458.9 g/mol

* For research use only. Not for human or veterinary use.

AMD-070 hydrochloride(Mavorixafor) -

Specification

Molecular Formula C21H30Cl3N5
Molecular Weight 458.9 g/mol
IUPAC Name N'-(1H-benzimidazol-2-ylmethyl)-N'-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine;trihydrochloride
Standard InChI InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H
Standard InChI Key FTHQTOSCZZCGHB-UHFFFAOYSA-N
Canonical SMILES C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl

Introduction

Chemical and Pharmacological Profile of AMD-070 Hydrochloride

Structural Characteristics

Mavorixafor's molecular structure combines a benzimidazole moiety with a tetrahydroquinoline system, creating a stereospecific configuration critical for receptor interaction. The compound exists as a trihydrochloride salt with the chemical formula C21H30Cl3N5C_{21}H_{30}Cl_3N_5 and molecular weight of 458.86 g/mol . X-ray crystallography studies reveal three chloride ions stabilizing the protonated amine groups, enhancing water solubility compared to the free base form.

The stereochemistry at the C8 position of the tetrahydroquinoline ring determines binding affinity, with the S-enantiomer demonstrating 50-fold greater potency than its R-counterpart . This chiral specificity underlies the drug's selective antagonism of CXCR4 over related chemokine receptors.

Physicochemical Properties

Key physicochemical parameters include:

  • Solubility: 150 mg/mL in DMSO, 100 mg/mL in water (217.93 mM)

  • Hygroscopicity: Absorbs moisture above 70% relative humidity

  • Thermal Stability: Decomposes at 248°C without melting

  • Optical Rotation: [α]D20=+38.5°[α]_D^{20} = +38.5° (c=1, methanol)

These properties facilitate formulation as both immediate-release capsules and potential parenteral preparations. The hydrochloride salt form improves bioavailability compared to earlier CXCR4 antagonists requiring subcutaneous administration.

Mechanism of Action and Pharmacodynamics

CXCR4 Receptor Antagonism

Mavorixafor competitively inhibits stromal-derived factor-1α (SDF-1α/CXCL12) binding to CXCR4 with an IC50 of 13 nM in radioligand displacement assays . Allosteric modulation occurs through stabilization of receptor conformations that prevent G-protein coupling, effectively blocking downstream signaling pathways including:

  • MAPK/ERK proliferation signals

  • PI3K/Akt survival pathways

  • Rho GTPase-mediated cytoskeletal changes

Hematopoietic Effects

In WHIM syndrome patients with CXCR4 gain-of-function mutations, Mavorixafor restores myeloid cell egress from bone marrow. Phase 3 trial data demonstrate:

  • 15.0 hours/day above neutrophil threshold (500/μL) vs 2.8 hours for placebo

  • 15.8 hours/day above lymphocyte threshold (1000/μL) vs 4.6 hours placebo

  • 60% reduction in annualized infection rate (1.7 vs 4.2)

The drug's dual effect on both neutrophils and lymphocytes distinguishes it from granulocyte colony-stimulating factor (G-CSF) therapies, addressing broader immune dysfunction in congenital neutropenias.

Clinical Applications and Trial Data

WHIM Syndrome

The FDA-approved indication (2024) for WHIM syndrome stems from a 52-week phase 3 trial (NCT03995108) in 31 patients :

ParameterMavorixafor (n=14)Placebo (n=17)P-value
Mean TATANC (hr)15.02.8<0.001
Mean TATALC (hr)15.84.6<0.001
Total Infection Score7.412.30.013

Notably, 86% of treated patients maintained ANC >500/μL for >12 hours daily, correlating with reduced antibiotic use and hospitalization rates .

Chronic Neutropenia

Phase 2 data in non-WHIM chronic neutropenia (n=28) showed:

  • 73% mean ANC increase from baseline (p<0.001)

  • 50% reduction in G-CSF dose while maintaining ANC >1500/μL

  • Normal neutrophil function confirmed via oxidative burst testing

These results support ongoing phase 3 evaluation (4WARD trial) for broader neutropenia indications.

Pharmacokinetics and Dosing

Absorption and Distribution

  • Bioavailability: 92% oral absorption, Tmax 2-4 hours

  • Protein Binding: 89% primarily to albumin

  • Volume of Distribution: 1.2 L/kg, indicating extensive tissue penetration

Metabolism and Excretion

Hepatic metabolism via CYP3A4 produces inactive metabolites excreted renally (65%) and fecally (35%). The 11-hour half-life supports once-daily dosing . No dose adjustments required for renal/hepatic impairment based on population pharmacokinetic models.

Recommended Dosage

Patient WeightDaily Dose
>50 kg400 mg PO
≤50 kg300 mg PO

Dose optimization studies suggest maintaining trough concentrations >200 ng/mL for sustained CXCR4 occupancy .

Comparative Analysis with Other CXCR4 Antagonists

AgentRouteHalf-lifeWHIM IndicationHIV Activity
MavorixaforOral11 hrYesIC50 1-9 nM
PlerixaforSubcutaneous3.5 hrNoIC50 5-10 nM
BalixafortideIV6 hrNoPreclinical

Mavorixafor's oral administration and durable receptor occupancy provide distinct advantages over parenteral alternatives. Preclinical data suggest 100-fold greater potency against X4-tropic HIV versus Plerixafor .

Future Directions and Research

Ongoing investigations explore:

  • Oncology Applications: Phase 2 trials in Waldenström macroglobulinemia (NCT05524151)

  • HIV Cure Strategies: Latent reservoir reduction in combination with romidepsin

  • Autoimmune Diseases: Phase 1b in lupus nephritis (NCT05487325)

  • Formulation Development: Subcutaneous depot for monthly administration

Emerging data suggest synergistic effects with PD-1 inhibitors by reversing CXCR4-mediated T-cell exclusion from tumors. Computational modeling predicts expanded utility in 32 CXCR4-related disorders, positioning Mavorixafor as a platform therapy for immune dysregulation syndromes.

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